4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Description
4-(N,N-Diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a diethylsulfamoyl group at the 4-position and a benzo[d]thiazol-2-yl moiety bearing a methylsulfonyl group at the 6-position. The compound’s structure integrates sulfonamide and sulfonyl functionalities, which are common in pharmaceuticals for enhancing solubility and target binding .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S3/c1-4-22(5-2)30(26,27)14-8-6-13(7-9-14)18(23)21-19-20-16-11-10-15(29(3,24)25)12-17(16)28-19/h6-12H,4-5H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQNLPCCQCGZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the existing knowledge surrounding the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C17H19N3O5S3
- Molecular Weight : 439.5 g/mol
This compound features a benzothiazole ring, which is known for its significant biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The following mechanisms have been proposed based on related compounds:
- Apoptosis Induction : Similar benzothiazole derivatives have shown the ability to induce apoptosis through activation of procaspase-3 to caspase-3, leading to programmed cell death in cancer cells .
- DNA Interaction : These compounds often exhibit binding affinity to DNA, specifically at AT-rich sites, which can interfere with DNA replication and transcription processes .
- Enzyme Inhibition : Compounds with sulfamoyl groups have been shown to inhibit certain enzymes involved in tumor growth and proliferation .
Anticancer Activity
A series of studies have evaluated the anticancer properties of benzothiazole derivatives similar to our compound. The following table summarizes key findings from relevant research:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | MCF-7 | 6.6 | Procaspase-3 activation |
| 4-(diethylsulfamoyl) derivative | A549 | 3.11 | DNA intercalation |
These studies highlight that compounds with similar structures exhibit potent anticancer effects, often more pronounced in 2D culture systems compared to 3D models .
Antimicrobial Activity
In addition to anticancer properties, the compound's potential antimicrobial activity has been investigated. Benzothiazole derivatives have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Activity Observed |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Saccharomyces cerevisiae | Low |
These results suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in infectious disease treatment .
Case Studies
Several case studies have explored the therapeutic potential of benzothiazole derivatives:
- In Vivo Studies : In zebrafish models, benzothiazole derivatives showed promising results in inducing apoptosis in cancer cells while exhibiting low toxicity to normal cells .
- Pharmacokinetic Studies : Metabolic stability assessments indicated favorable half-lives for certain derivatives, suggesting potential for systemic use in therapeutic applications .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the benzothiazole ring significantly impact biological activity, emphasizing the importance of specific functional groups for enhanced efficacy .
Scientific Research Applications
Antibacterial Activity
Research has shown that compounds with thiazole and sulfonamide moieties exhibit promising antibacterial properties. The hybridization of these functional groups can enhance the therapeutic efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the compound have demonstrated strong antibacterial activity, with minimal inhibitory concentrations (MICs) as low as 3.9 µg/mL against strains like Staphylococcus aureus and Acinetobacter xylosoxidans .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 3.9 | S. aureus |
| Compound B | 5.19 | S. typhi |
| Compound C | 5.08 | K. pneumoniae |
This indicates a potential for the development of new antibiotics based on the structure of 4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide.
Anticancer Potential
The compound's structural features also suggest potential applications in oncology. Recent studies have focused on sulfamoylbenzamide derivatives as HBV capsid assembly effectors, highlighting their capability to inhibit viral replication . The anticancer screening of related compounds has revealed IC50 values lower than standard chemotherapeutics, indicating that these derivatives could serve as effective agents against various cancer cell lines.
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound D | 4.12 | Breast Cancer |
| Compound E | 7.69 | Colorectal Cancer |
Drug Design and Development
The synthesis of this compound can be approached through various synthetic strategies, allowing for the exploration of structure-activity relationships (SAR). The ability to modify substituents on the benzamide and thiazole rings can lead to compounds with enhanced biological activity or reduced toxicity.
Structure-Activity Relationship Studies
SAR studies have been instrumental in optimizing the pharmacological properties of sulfonamide derivatives. By systematically varying the substituents on the benzene rings or altering the sulfonamide group, researchers can identify lead compounds that exhibit improved efficacy and selectivity .
Case Studies
- Case Study on Antibacterial Efficacy : A study synthesized a series of thiazole-based sulfonamides, including derivatives structurally related to our compound, which exhibited varying degrees of antibacterial activity against common pathogens . The most active compounds were subjected to further evaluation for their potential as therapeutic agents.
- Case Study on Anticancer Properties : Another research effort focused on evaluating sulfamoylbenzamide derivatives for their anticancer activity against multiple cancer cell lines, demonstrating that modifications to the core structure could significantly enhance potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs based on substituents, synthesis, and physicochemical properties:
Key Observations:
Substituent Effects on Synthesis :
- Sulfonyl/sulfamoyl groups (e.g., in 7a and the target compound) correlate with lower yields (~33–55%) due to steric and electronic challenges during coupling reactions .
- Halogenated analogs (e.g., 1.2d, 1.2e) exhibit higher melting points (201–212°C), likely due to enhanced crystallinity from halogen interactions .
Spectral Differences :
- The target compound’s diethylsulfamoyl group produces distinct S=O stretches (~1250 cm⁻¹), while methylsulfonyl on the benzothiazole introduces additional electron-withdrawing effects, altering NMR chemical shifts (e.g., downfield shifts for aromatic protons) .
- Acetamido-substituted analogs () show reduced electron withdrawal compared to methylsulfonyl, impacting tautomerism and reactivity .
Functional Group Impact on Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
